D-Erythrose-d

Bioanalysis LC-MS/MS Isotope Dilution

Standard unlabeled D-erythrose causes co-elution and identical m/z ratios in mass spectrometry, introducing systematic quantification errors. D-Erythrose-d solves this by providing a distinct +1 to +2 Da mass shift while preserving native chemical behavior. - **Application**: Critical internal standard (IS) for LC-MS/MS in clinical metabolomics & pentose phosphate pathway tracing. - **Performance**: Enables assay precision ≤15% CV and accuracy 85-115% per bioanalytical guidelines. - **Supply**: ≥98% isotopic purity; 3-year shelf-life at -20°C.

Molecular Formula C4H8O4
Molecular Weight 121.11 g/mol
Cat. No. B12396414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Erythrose-d
Molecular FormulaC4H8O4
Molecular Weight121.11 g/mol
Structural Identifiers
SMILESC(C(C(C=O)O)O)O
InChIInChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m1/s1/i3D
InChIKeyYTBSYETUWUMLBZ-ROGPNNPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Erythrose-d for LC-MS Quantification and Metabolic Tracing


D-Erythrose-d is a deuterium-labeled form of D-erythrose, a four-carbon aldotetrose with the molecular formula C4H8O4 (unlabeled) and a CAS number of 583-50-6 [1]. Deuteration replaces one or more hydrogen atoms with deuterium (²H), increasing the molecular weight by 1 Da per deuterium . This stable isotope labeling creates a distinct mass shift detectable by mass spectrometry (MS) while preserving near-identical chemical and physical properties . The compound serves as a critical internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) methods for precise quantification of endogenous D-erythrose in biological matrices [2]. It is also employed as a tracer in metabolic studies, particularly for investigating the pentose phosphate pathway (PPP), where D-erythrose 4-phosphate is a key intermediate [3].

LC-MS/MS internal standard for D-erythrose quantification
Metabolic tracer for pentose phosphate pathway studies
Stable isotope-labeled; deuteration preserves near-native properties

Why D-Erythrose-d Is Irreplaceable


Substituting D-erythrose-d with unlabeled D-erythrose in an LC-MS/MS assay introduces systematic quantification errors due to co-elution and identical mass-to-charge (m/z) ratios, making the analyte and IS indistinguishable [1]. Non-isotopically labeled internal standards, such as structural analogs, often exhibit different extraction recoveries, ionization efficiencies, and chromatographic retention times, leading to inaccurate correction of matrix effects and instrument variability [2]. In contrast, a deuterated internal standard like D-erythrose-d exhibits nearly identical physicochemical behavior but with a distinct m/z shift (+1 to +2 Da depending on deuteration level), enabling selective monitoring in multiple reaction monitoring (MRM) modes . This specificity is essential for achieving the <15% coefficient of variation (CV) and 85–115% accuracy required in regulated bioanalysis [3]. Furthermore, in metabolic tracing experiments, unlabeled erythrose cannot distinguish between exogenously administered tracer and endogenous metabolite pools, whereas deuterium labeling permits precise flux analysis through the pentose phosphate pathway .

Unlabeled D-erythrose

Co-elution and identical m/z prevent selective detection; quantification accuracy may shift significantly.

Structural analog IS

Different extraction recovery and ionization efficiency may not correct matrix effects reliably.

Non-isotopic IS for LC-MS

Lacks matched physicochemical behavior; method validation endpoints may require additional review.

D-Erythrose-d: Quantitative Advantages Over Analogs


Mass Spectrometric Distinction by Deuterium Labeling

D-Erythrose-d provides a clear mass spectrometric differentiation from unlabeled D-erythrose. Unlabeled D-erythrose has a molecular weight of 120.10 g/mol and is detected at m/z 119 [M-H]⁻ in negative ion mode [1]. In contrast, D-Erythrose-d2 (C4H6D2O4) has a molecular weight of 122.12 g/mol, yielding an m/z shift of +2 Da to m/z 121 [M-H]⁻ . This 2 Da difference allows for complete baseline resolution in MS detection, eliminating cross-talk between analyte and internal standard channels. The isotopic purity of D-Erythrose-d2 is typically ≥98 atom % D, ensuring that >98% of the molecules contain the specified deuterium label and minimizing isotopic interference .

MS Distinction
Head-to-head
+2 Da m/z shift
m/z 121 vs 119
≥98 atom % D
Supports selective ISTD detection
ESI- LC-MS context; complete baseline resolution reported
Bioanalysis LC-MS/MS Isotope Dilution

Enhanced Long-Term Stability

Deuteration can improve chemical stability by reducing the rate of hydrogen abstraction, a phenomenon known as the kinetic isotope effect. D-Erythrose-d2 exhibits enhanced long-term storage stability compared to unlabeled D-erythrose. Vendor stability studies indicate that D-Erythrose-d2 powder remains stable for up to 3 years when stored at -20°C . In contrast, unlabeled D-erythrose is typically recommended for storage at 2–8°C with a shelf-life of 1–2 years due to its susceptibility to moisture and degradation . This stability advantage reduces the need for frequent re-qualification and minimizes batch-to-batch variability in long-term studies.

Long-Term Stability
Data to verify
Up to 3 years (powder, -20°C)
Reported shelf-life context
Vendor data; cross-study comparable claim requires validation
Stability Storage Logistics

Superior LC-MS/MS Quantitation Accuracy

While direct head-to-head validation data for D-Erythrose-d is not publicly available, extensive class-level evidence demonstrates that deuterated internal standards (DIS) significantly improve LC-MS/MS quantitation accuracy compared to structural analogs. A comprehensive review of bioanalytical methods reported that the use of a stable isotope-labeled IS reduces inter-assay variability by up to 50% and improves accuracy from the 70–120% range (typical for analog IS) to 85–115% across the calibration range [1]. Deuterated IS also effectively compensate for matrix effects, with matrix factor (MF) normalization achieving values within 0.95–1.05, whereas analog IS often yield MFs outside this range [2]. For D-erythrose quantification in plasma, employing D-Erythrose-d as the IS is expected to meet FDA bioanalytical method validation criteria (precision ≤15% CV, accuracy 85–115%) [3].

Quantitation Accuracy
Class-level
Precision ≤15% CV
Accuracy 85–115%
Bioanalytical validation review
Class-level inference; method-specific validation required
Bioanalysis Method Validation Stable Isotope Dilution

Metabolic Tracing Specificity: Deuterium vs. 13C

D-Erythrose-d is specifically designed for hydrogen/deuterium exchange studies and can be used orthogonally to 13C-labeled tracers in multi-isotope labeling experiments. The deuterium label (²H) increases the nominal mass by 1 Da per deuterium, while 13C labels increase the mass by 1 Da per carbon. For D-Erythrose-d2 (m/z 121 [M-H]⁻), the mass shift is distinct from that of D-Erythrose-1-13C (m/z 120 [M-H]⁻) . This orthogonal mass shift allows simultaneous tracking of both hydrogen and carbon fluxes in the pentose phosphate pathway, where D-erythrose 4-phosphate is a central intermediate [1]. In contrast, unlabeled D-erythrose provides no mass shift and cannot be used as a tracer.

Tracer Specificity
Head-to-head
m/z 121 (²H)
vs m/z 120 (¹³C)
Supports dual-isotope tracing
Orthogonal mass shift for PPP flux studies
Metabolomics Stable Isotope Tracing Pentose Phosphate Pathway

Enzymatic Compatibility with Erythrose Reductase

Deuteration does not significantly alter the substrate recognition or catalytic turnover of enzymes that process D-erythrose. Studies on erythrose reductases from filamentous fungi have demonstrated high substrate specificity for D-erythrose, with specific activities of 10–50 μmol·min⁻¹·mg⁻¹ protein [1]. Because D-Erythrose-d retains the same stereochemistry and functional groups as unlabeled D-erythrose, it is expected to exhibit comparable kinetic parameters (Km, kcat) in enzymatic assays . This functional equivalence is crucial for enzyme kinetic studies, where the labeled substrate can be used to measure initial rates without altering the enzyme's behavior.

Enzymatic Compatibility
Class-level
Comparable activity
10–50 µmol·min⁻¹·mg⁻¹
Reported pathway-response context
Class-level inference; no significant kinetic shift expected
Enzymology Substrate Specificity Kinetics

D-Erythrose-d: Key Applications


LC-MS/MS Quantification of Endogenous Erythrose

D-Erythrose-d serves as the internal standard of choice for developing sensitive and accurate LC-MS/MS methods to quantify D-erythrose in plasma, urine, or tissue homogenates. The +2 Da mass shift ensures selective MRM detection, while the deuterium label corrects for matrix effects and ionization suppression, enabling method validation with precision ≤15% CV and accuracy 85–115% [1]. This application is critical in clinical metabolomics and drug development studies where D-erythrose serves as a biomarker for pentose phosphate pathway activity or renal function [2].

Metabolic Flux Analysis in the PPP

D-Erythrose-d is uniquely suited for tracing carbon and hydrogen fluxes through the non-oxidative branch of the PPP. When introduced into cell culture or in vivo models, the deuterium label allows researchers to track the conversion of D-erythrose to D-erythrose 4-phosphate and subsequent metabolites using MS or NMR . The distinct m/z shift enables simultaneous monitoring of ²H-labeled and unlabeled pools, providing quantitative insights into pathway regulation under different physiological or pathological conditions [3].

Enzyme Kinetics and Substrate Specificity

For enzymologists investigating erythrose reductases or aldose-ketose isomerases, D-Erythrose-d offers a labeled substrate that preserves the native stereochemical and functional properties of D-erythrose. The deuterium label does not alter the enzyme's active site binding or catalytic rate, allowing accurate determination of Km and Vmax using MS-based product detection . This is especially valuable when studying enzyme isoforms with high substrate specificity, such as those from Trichoderma reesei or Aspergillus niger [4].

Sugar Metabolomics Quality Control Standard

D-Erythrose-d is an essential reference standard for isotope dilution mass spectrometry (IDMS) in sugar metabolomics workflows. By spiking a known concentration of the deuterated standard into complex biological or food matrices, analysts can achieve absolute quantification of endogenous D-erythrose with high precision and accuracy . The extended 3-year shelf-life at -20°C ensures consistent performance across long-term quality control programs.

Application
Selection Property
Validation Focus
LC-MS/MS Quantification
Isotope dilution mass spectrometry fit
Matrix-effect correction, precision/accuracy review
PPP Metabolic Flux Analysis
Deuterium tracer mass shift
Dual-isotope flux resolution, pathway intermediate tracking
Enzyme Kinetics Research
Labeled substrate equivalence
Km/Vmax determination, MS-based product detection
Sugar Metabolomics QC
Reference standard consistency
Long-term stability, absolute quantification support

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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